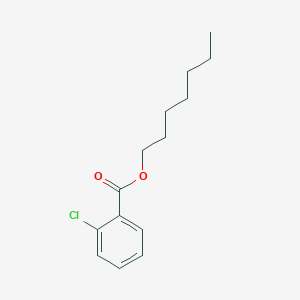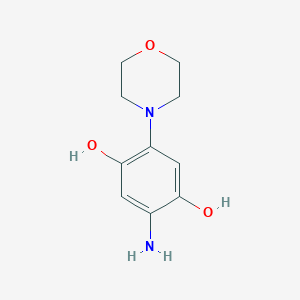![molecular formula C16H20N4S B14008464 N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide CAS No. 88327-22-4](/img/structure/B14008464.png)
N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide is a complex organic compound that features a quinoline moiety attached to a pyrrolidine ring via an ethyl linker, with a carbothiohydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide typically involves the reaction of quinoline derivatives with pyrrolidine and carbothiohydrazide under specific conditions. One common method is the catalyst-free synthesis, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-quinolin-2-yl substituted carbamates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothiohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution can result in various substituted derivatives.
科学的研究の応用
N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring can interact with proteins, leading to inhibition or modulation of their activity. The carbothiohydrazide group can form covalent bonds with nucleophilic sites on biomolecules, further enhancing its biological activity.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives and pyrrolidine-based molecules, such as:
- N-quinolin-2-yl carbamates
- Pyrrolo[1,2-a]quinolines
- Pyrrolidine-2,5-diones
Uniqueness
N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide is unique due to its combination of a quinoline moiety with a pyrrolidine ring and a carbothiohydrazide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
特性
CAS番号 |
88327-22-4 |
|---|---|
分子式 |
C16H20N4S |
分子量 |
300.4 g/mol |
IUPAC名 |
N'-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide |
InChI |
InChI=1S/C16H20N4S/c1-12(18-19-16(21)20-10-4-5-11-20)14-9-8-13-6-2-3-7-15(13)17-14/h2-3,6-9,12,18H,4-5,10-11H2,1H3,(H,19,21) |
InChIキー |
MTLLEBUSDCDMEA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
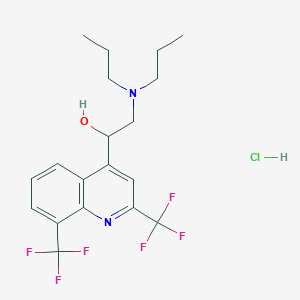
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)

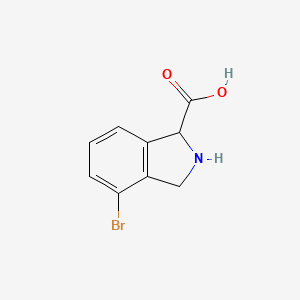
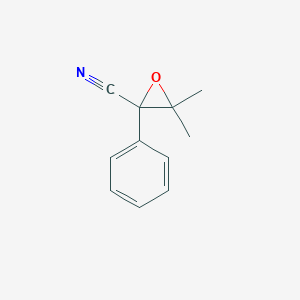
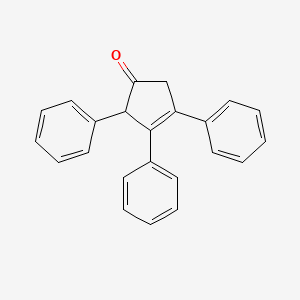
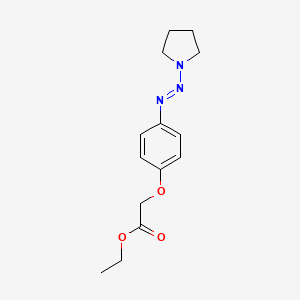
![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
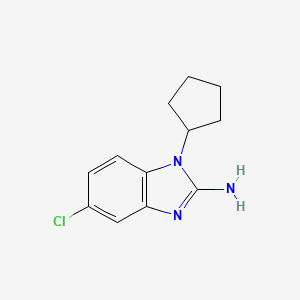
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)
